Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro and phenoxy groups attached to a dioxoisoindole core, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of salicylic acid, followed by the reaction with 4-chlorophenol to form the intermediate compound. This intermediate is then subjected to further reactions, including the formation of salicylic acid chloride in situ with phosphorus trichloride (PCl3), achieving high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of chloro groups with other substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
Rafoxanide: A halogenated salicylanilide known for its anthelmintic properties.
Uniqueness
Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate stands out due to its unique combination of chloro and phenoxy groups attached to a dioxoisoindole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H15Cl2NO5 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H15Cl2NO5/c1-2-30-23(29)13-3-9-17-18(11-13)22(28)26(21(17)27)15-6-10-20(19(25)12-15)31-16-7-4-14(24)5-8-16/h3-12H,2H2,1H3 |
InChI Key |
JWTYNRYQUVIIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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